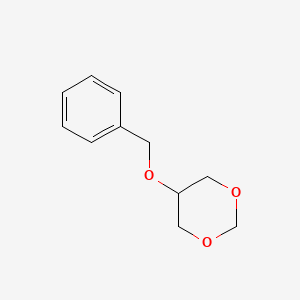

1,3-Dioxane, 5-(phenylmethoxy)-

Description

Structure

3D Structure

Properties

IUPAC Name |

5-phenylmethoxy-1,3-dioxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-2-4-10(5-3-1)6-14-11-7-12-9-13-8-11/h1-5,11H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAESGIBOJCAHQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COCO1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for the Formation of 1,3 Dioxane, 5 Phenylmethoxy

Strategies for the Formation of the 1,3-Dioxane (B1201747) Ring System

The 1,3-dioxane ring is a six-membered heterocycle containing two oxygen atoms at positions 1 and 3. Like cyclohexane (B81311), it preferentially adopts a chair-like conformation to minimize steric strain. thieme-connect.de The formation of this ring is a fundamental transformation in organic synthesis, often employed for the protection of carbonyl compounds or 1,3-diols. thieme-connect.de

Acid-Catalyzed Condensation Approaches for Substituted 1,3-Dioxanes

The most classical and widely used method for synthesizing 1,3-dioxanes is the direct acid-catalyzed condensation of a carbonyl compound (an aldehyde or a ketone) with a 1,3-diol. thieme-connect.deorganic-chemistry.org The reaction is an equilibrium process, and to drive it towards the formation of the dioxane product, the water generated during the reaction must be removed, typically by azeotropic distillation using a Dean-Stark apparatus. organic-chemistry.org

The mechanism proceeds via several key steps:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon. pearson.commasterorganicchemistry.com

Nucleophilic Attack: A hydroxyl group from the 1,3-diol attacks the activated carbonyl carbon, forming a protonated hemiacetal intermediate.

Proton Transfer and Cyclization: After deprotonation of the attacking oxygen and protonation of the second hydroxyl group of the diol, an intramolecular cyclization occurs.

Dehydration: The resulting protonated dioxane eliminates a molecule of water to form the stable 1,3-dioxane ring. pearson.com

A variety of acid catalysts can be employed for this transformation, ranging from traditional Brønsted acids to Lewis acids.

Table 1: Catalysts for Acid-Catalyzed 1,3-Dioxane Formation

| Catalyst | Typical Conditions | Substrate Scope | Reference |

|---|---|---|---|

| p-Toluenesulfonic acid (p-TsOH) | Refluxing toluene (B28343) with Dean-Stark trap | General aldehydes and ketones | organic-chemistry.orgijapbc.com |

| Zirconium tetrachloride (ZrCl₄) | Mild conditions | Chemoselective for aldehydes over ketones | organic-chemistry.org |

| N-Bromosuccinimide (NBS) | In presence of ethyl orthoformate | Tolerates acid-sensitive groups (e.g., TBDMS) | organic-chemistry.org |

Chemo- and Regioselective Synthesis of the Dioxane Scaffold

Achieving chemo- and regioselectivity in the synthesis of substituted dioxanes is crucial for constructing complex molecules. This control dictates which functional groups react and where new bonds are formed.

Regioselectivity often relies on using pre-functionalized starting materials. For instance, to synthesize a 5-substituted 1,3-dioxane, one would typically start with a 2-substituted propane-1,3-diol. The reaction of this diol with an aldehyde or ketone under acid catalysis will yield the desired 5-substituted dioxane, as the positions of the substituents are predetermined in the starting material. ijapbc.com

An alternative and powerful strategy for achieving regioselectivity involves the regioselective ring-opening of a pre-formed cyclic acetal (B89532). researchgate.net While this is the reverse of formation, the principles governing the cleavage of specific C-O bonds provide deep insight into selective synthesis. For example, the reductive ring-opening of benzylidene acetals derived from carbohydrates using reagents like diisobutylaluminium hydride (DIBALH) can lead to the formation of a benzyl (B1604629) ether at a specific, pre-determined position. researchgate.net This highlights how the electronic and steric environment of the dioxane ring can be manipulated to achieve highly regioselective transformations.

Chemoselectivity is demonstrated in reactions where a catalyst differentiates between similar functional groups. For example, catalysts like ZrCl₄ allow for the selective acetalization of aldehydes in the presence of ketones, enabling the formation of a dioxane from an aldehyde without affecting a ketone present in the same molecule. organic-chemistry.org

Utilization of Novel Catalytic Systems in Dioxane Ring Closure

Recent research has focused on developing more sustainable and efficient catalytic systems for dioxane synthesis, moving beyond traditional homogeneous acid catalysts. These novel systems often feature higher selectivity, milder reaction conditions, and catalyst recyclability.

A notable example is the use of heterogeneous solid acid catalysts. Mesoporous ZnAlMCM-41 has been successfully employed as a recyclable and eco-friendly catalyst for the Prins cyclization of olefins with paraformaldehyde to produce 1,3-dioxanes. rsc.org This method provides high selectivity and excellent catalytic activity in a liquid-phase heterogeneous system. rsc.org

Another green approach involves using bio-based solvents and catalysts. Gluconic acid aqueous solution (GAAS) has been reported as an effective and reusable medium and catalyst for the synthesis of 1,3-dioxane-4,6-dione (B14002328) derivatives. clockss.org This system avoids the use of toxic solvents and harsh conditions, aligning with the principles of green chemistry. clockss.org

Table 2: Comparison of Traditional vs. Novel Catalytic Systems

| Catalyst Type | Example | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Traditional Homogeneous Acid | p-TsOH, H₂SO₄ | Low cost, well-established | Difficult to remove, corrosive, not reusable | organic-chemistry.orgpearson.com |

| Heterogeneous Solid Acid | ZnAlMCM-41 | Reusable, easily separated, eco-friendly | May require higher temperatures | rsc.org |

| Bio-based Catalyst | Gluconic Acid | Green solvent/catalyst, biodegradable | Limited to specific reaction types | clockss.org |

Installation and Modification of the 5-(Phenylmethoxy)- Substituted Moiety

The phenylmethoxy group, also known as a benzyloxy group, is a key feature of the target molecule. Its installation at the 5-position of the 1,3-dioxane ring can be achieved either by building the ring from a pre-functionalized diol or by modifying a pre-existing dioxane ring.

Methodologies for Ether Linkage Formation at the 5-Position

There are two primary strategies for introducing the 5-(phenylmethoxy) group:

Condensation with a Pre-functionalized Diol: The most direct approach involves synthesizing the 1,3-dioxane ring using a diol that already contains the desired substituent. The synthesis would start with 2-(phenylmethoxy)propane-1,3-diol . This diol is then reacted with an appropriate carbonyl compound, such as formaldehyde (B43269) or its equivalent, under acid-catalyzed conditions to form 1,3-Dioxane, 5-(phenylmethoxy)- directly.

Reductive Ring-Opening of a Benzylidene Acetal: A more advanced and highly regioselective method is the reductive cleavage of a 4,6-O-benzylidene acetal, a specific type of 1,3-dioxane commonly used in carbohydrate chemistry. researchgate.net Treatment of such an acetal with a Lewis acid and a hydride source (e.g., LiAlH₄-AlCl₃ or NaBH₃CN-TFA) can selectively cleave one of the C-O bonds to generate a benzyl ether at one position and a free hydroxyl group at the other. researchgate.netnih.gov This method offers excellent control over the position of the resulting benzyl ether, governed by the choice of reagents and the stereoelectronic properties of the substrate. researchgate.net

Stereocontrol in the Introduction of the 5-Substituent

When the 5-position of a 1,3-dioxane ring is a stereocenter, controlling the stereochemistry of the substituent is critical. The conformational behavior of the 1,3-dioxane ring plays a key role in directing the stereochemical outcome of reactions.

The 1,3-dioxane ring exists predominantly in a chair conformation. thieme-connect.de Unlike in cyclohexane, where axial substituents are strongly disfavored due to 1,3-diaxial interactions, the steric environment at the 5-position of a 1,3-dioxane is less demanding. thieme-connect.de Consequently, an axial substituent at C5 is not as destabilized. In some cases, an axial orientation can even be favored due to stabilizing electronic interactions, such as intramolecular hydrogen bonding or favorable dipole-dipole interactions with the ring oxygen atoms. thieme-connect.de

Synthetic strategies can exploit these conformational features. For example, in the synthesis of bridged 2,4-dioxabicyclo[3.3.1]nonane systems from 1,3-dioxan-5-ones, reactions proceed with complete stereocontrol. nih.govkcl.ac.uk This high degree of stereoselectivity is rationalized by the reaction proceeding through specific boat-like conformations of the 1,3-dioxane ring intermediate. nih.govkcl.ac.uk The defined geometry of this intermediate directs the subsequent kinetic protonation, establishing the final stereochemistry of the product. nih.gov This demonstrates that a deep understanding of the conformational dynamics of the dioxane ring can be leveraged to achieve precise stereocontrol during its functionalization.

Precursor Design and Synthesis for Enhanced Yield and Selectivity

The efficient synthesis of 1,3-Dioxane, 5-(phenylmethoxy)- is critically dependent on the rational design and preparation of its precursors. The primary strategy for forming the 1,3-dioxane ring involves the acid-catalyzed acetalization of a 1,3-diol with an aldehyde or its equivalent. For the target compound, this translates to the reaction between 3-(phenylmethoxy)-1,3-propanediol and a formaldehyde source.

The design of precursors focuses on maximizing the yield and controlling the selectivity of this reaction. A key challenge in the synthesis of 5-substituted-1,3-dioxanes is the potential for side reactions or the formation of isomeric byproducts. For instance, the synthesis of 2-substituted 5-hydroxy-1,3-dioxanes has been approached through a multi-step process starting from the acetalization of glycerol (B35011), which can form four different isomeric products. thieme-connect.com

Alternatively, research into the synthesis of substituted 1,3-dioxanes highlights methods starting from α-substituted aldehydes, which are converted to the necessary diol in situ. ijapbc.com For the synthesis of 1,3-Dioxane, 5-(phenylmethoxy)-, a more direct precursor is 5-hydroxy-1,3-dioxane, which can then be etherified with a benzyl group. A practical three-step strategy has been developed for creating 5-hydroxy-1,3-dioxanes, which involves:

Acetal/ketal formation of tris(hydroxymethyl)aminomethane.

Oxidative cleavage of the resulting amino alcohol to reveal a ketone.

Stereoselective reduction to produce the desired 5-hydroxy-1,3-dioxane. thieme-connect.com

This method provides a robust platform for accessing the core structure, which can then be functionalized. The stereochemical outcome of the final reduction step can be controlled by the choice of hydride reagent, with LiAlH₄ favoring the trans isomer and L-Selectride favoring the cis isomer. thieme-connect.com

Table 1: Precursor Synthesis Strategies for 5-Substituted 1,3-Dioxanes

| Starting Material | Key Steps | Target Precursor | Key Advantages |

| Glycerol | Acetalization, Isomer Separation | 2-Alkyl-5-hydroxy-1,3-dioxane | Utilizes a readily available biorenewable feedstock. |

| Tris(hydroxymethyl)aminomethane | Acetal formation, Oxidative Cleavage, Reduction | 5-Hydroxy-1,3-dioxane | High-yield, stereoselective control of the 5-hydroxy group. thieme-connect.com |

| α-Substituted Aldehydes | α-formylation, In situ reduction | Substituted 1,3-propanediol (B51772) | Simple, good to very good yields for certain substitution patterns. ijapbc.com |

Green Chemistry Principles in the Synthesis of Dioxane Derivatives

The integration of green chemistry principles into synthetic protocols is a paramount objective in modern chemistry, aiming to reduce environmental impact by minimizing waste and energy consumption. jocpr.com

Solvent-Free Reaction Conditions

A significant advancement in green synthesis is the development of solvent-free, or neat, reaction conditions. Solvents often constitute the largest volume of material in a chemical process and contribute significantly to waste and environmental hazards. rsc.org Research has demonstrated the feasibility of synthesizing 1,3-dioxolanes and dioxanes under solvent-free conditions. nih.gov

One notable method employs a cationic oxorhenium(V) oxazoline (B21484) complex as a catalyst for the condensation of diols and aldehydes at reasonably mild temperatures without any solvent. nih.gov Another innovative approach uses a photo-driven, metal-free catalytic system for the direct construction of related heterocyclic compounds from amines and paraformaldehyde. researchgate.net This method highlights the potential for using polyoxymethylene (a stable polymer of formaldehyde) as a green C1 synthon, potentially upcycling plastic waste into valuable chemicals. researchgate.net

For the synthesis of 1,3-Dioxane, 5-(phenylmethoxy)-, these principles could be applied by reacting 3-(phenylmethoxy)-1,3-propanediol directly with paraformaldehyde using a solid acid catalyst or a specialized organometallic catalyst under neat conditions, likely with heating to facilitate the reaction and remove the water byproduct. The use of bio-based solvents, such as those derived from lactic acid, also represents a greener alternative to traditional fossil-based solvents when a solvent is necessary. rsc.org

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core concept of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com Reactions with high atom economy, such as pericyclic reactions like the Diels-Alder cycloaddition, are considered ideal as they can theoretically achieve 100% atom economy. nih.gov

The standard synthesis of 1,3-Dioxane, 5-(phenylmethoxy)- via acetalization of 3-(phenylmethoxy)-1,3-propanediol with formaldehyde is a condensation reaction that produces water as a stoichiometric byproduct.

Reaction: C₁₀H₁₄O₃ (diol) + CH₂O (formaldehyde) → C₁₁H₁₄O₃ (dioxane) + H₂O (water)

The atom economy for this process is calculated as: Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 Atom Economy = (194.23 / (182.22 + 30.03)) x 100 ≈ 91.5%

While this is a relatively high value, improving it further requires exploring alternative synthetic routes that minimize or eliminate byproducts. Although fundamentally different reaction classes like cycloadditions are not directly applicable for this specific target, the principle encourages the search for catalytic cycles where any co-reagents are used in catalytic, not stoichiometric, amounts. Maximizing reaction efficiency also involves optimizing reaction conditions to achieve high chemical yields, which, while distinct from atom economy, is crucial for reducing waste generated from unreacted starting materials and side products.

Scalability and Process Optimization Research in Laboratory Syntheses

Translating a laboratory synthesis to a larger, potentially industrial scale introduces a new set of challenges that require rigorous process optimization. olemiss.edu Key variables include temperature, pressure, reaction time, catalyst loading, and methods of purification.

For the synthesis of 1,3-Dioxane, 5-(phenylmethoxy)-, scalability research would focus on moving from batch to continuous processing. Continuous flow reactors, for example, offer superior heat and mass transfer, improved safety, and can enhance reaction efficiency and yield for industrial-scale production.

Optimization in a laboratory setting involves systematically varying reaction parameters to find the conditions that provide the highest yield of the desired product in the shortest amount of time with the least amount of catalyst and energy input. This can be illustrated by the synthesis of related compounds where reaction conditions are fine-tuned. For example, in the palladium-catalyzed Buchwald-Hartwig amination to produce complex molecules, parameters such as the choice of catalyst, ligand, base, solvent, and temperature are meticulously optimized to maximize yield. mdpi.com

A critical aspect of scalability is purification. On a lab scale, column chromatography is common, but it is often impractical for large quantities. For 1,3-dioxane compounds, which are often distillable liquids or low-melting solids, fractional distillation is a more scalable purification method to separate the product from unreacted precursors and high-boiling byproducts. google.com The development of robust and recyclable catalysts is also a key consideration for scalable and economically viable processes. researchgate.net

Table 2: Key Parameters for Process Optimization and Scalability

| Parameter | Laboratory Scale Consideration | Scalability Challenge & Solution |

| Reaction Vessel | Round-bottom flask (Batch) | Poor heat/mass transfer. Transition to continuous flow reactors. |

| Catalyst | Homogeneous catalysts, often precious metals. | Catalyst recovery and reuse. Develop heterogeneous or recyclable catalysts. researchgate.net |

| Temperature | Oil bath/heating mantle. | Hotspot formation, safety. Use jacketed reactors with precise temperature control. |

| Purification | Column Chromatography. | Solvent-intensive, not easily scalable. Develop crystallization or distillation protocols. google.com |

| Work-up | Liquid-liquid extraction. | Large solvent volumes. Optimize to minimize solvent use or use phase-separable systems. |

Elucidation of Chemical Reactivity and Mechanistic Pathways of 1,3 Dioxane, 5 Phenylmethoxy

Ring-Opening Reactions of the 1,3-Dioxane (B1201747) Nucleus

The six-membered 1,3-dioxane ring is a key structural motif in organic synthesis, primarily utilized as a protecting group for 1,3-diols and carbonyl compounds. Its stability under various conditions and susceptibility to cleavage under specific, controlled environments make it a versatile tool for chemists. The reactivity of the 1,3-dioxane nucleus is dominated by ring-opening reactions, which can be promoted by acids, reducing agents, or, less commonly, bases. These reactions provide synthetic routes to valuable partially protected polyol structures.

Acid-catalyzed ring-opening of 1,3-dioxanes is a well-established transformation that proceeds through a mechanism analogous to acetal (B89532) hydrolysis. libretexts.orgkhanacademy.org The reaction is initiated by protonation of one of the oxygen atoms in the dioxane ring, which enhances its leaving group ability. youtube.com This is followed by cleavage of the carbon-oxygen bond to form a stabilized oxocarbenium ion intermediate. cdnsciencepub.com The regioselectivity of this cleavage in unsymmetrical dioxanes is dictated by the relative stability of the potential carbocationic intermediates. stackexchange.com

For 1,3-dioxanes derived from aldehydes, cleavage typically occurs at the C2-O bond. In the case of 5-(phenylmethoxy)-1,3-dioxane, which is derived from formaldehyde (B43269), the two C-O bonds at the C2 position are equivalent. Cleavage at the C4-O or C6-O bonds would lead to a less stable primary carbocation and is therefore less favored. The nature of the acid catalyst, whether a Brønsted or Lewis acid, can influence the reaction rate and selectivity. thieme-connect.de Strong acids can lead to complete hydrolysis to the corresponding diol and aldehyde, while milder, bulkier Lewis acids may offer greater control. masterorganicchemistry.com The reaction pathway is a hybrid of SN1 and SN2 mechanisms, where the C-O bond begins to break before the complete formation of a carbocation, and the nucleophile attacks the electrophilic carbon. libretexts.org

Reductive ring-opening provides a powerful method for the regioselective synthesis of mono-protected 1,3-diols. A common reagent for this transformation is the combination of lithium aluminum hydride and aluminum chloride (LiAlH₄–AlCl₃) or diisobutylaluminium hydride (DIBAL-H). cdnsciencepub.comresearchgate.net The mechanism involves coordination of the Lewis acidic aluminum species to one of the ring oxygen atoms, which activates the C-O bond for hydride attack. researchgate.net

The regioselectivity of the hydride attack is governed by both steric and electronic factors. researchgate.net In general, the hydride is delivered to the less sterically hindered carbon atom of the acetal. researchgate.net For benzylidene acetals, which are structurally related to the phenylmethoxy-substituted dioxane, reductive opening with LiAlH₄-AlCl₃ can yield either the 4-O- or 6-O-benzyl ether, depending on the substitution pattern and the coordination of the aluminum reagent. researchgate.net Transition state analysis suggests that the dioxane ring adopts a conformation that minimizes steric interactions during the intramolecular hydride transfer. researchgate.net For instance, with DIBAL-H, the reaction is believed to proceed through a transition state where the aluminum coordinates to the less hindered oxygen, followed by hydride delivery to the adjacent carbon. researchgate.net

1,3-Dioxanes are generally stable under basic conditions, which is a key attribute for their use as protecting groups. thieme-connect.de Direct base-promoted ring-opening is uncommon unless the ring is activated by strongly electron-withdrawing groups, which is not the case for 5-(phenylmethoxy)-1,3-dioxane. However, base-mediated rearrangements can occur under specific circumstances. For example, the presence of a suitable leaving group on the dioxane ring could facilitate elimination reactions. While not a direct ring-opening, base-mediated epimerization at a stereocenter on the ring has been observed in related systems. nih.gov In the context of synthesizing complex molecules, cascade reactions promoted by a base can be initiated, though these are highly substrate-dependent. nih.gov

Catalytic methods for the ring-opening of 1,3-dioxanes offer milder reaction conditions and opportunities for enhanced selectivity. Transition metal catalysts, particularly those based on nickel and palladium, are effective for the hydrogenolysis of C-O bonds in acetals. acs.org For example, palladium on carbon (Pd/C) in the presence of hydrogen is a standard method for the cleavage of benzylidene acetals, a reaction closely related to the potential transformations of 5-(phenylmethoxy)-1,3-dioxane. organic-chemistry.org

The substrate scope of these catalytic reactions can be broad, and selectivity is often tuned by the choice of catalyst, ligand, and reaction conditions. acs.org For instance, nickel-catalyzed reactions have been developed for four-component spirocyclization cascades involving 1,4-dioxane (B91453). acs.org In the case of 5-(phenylmethoxy)-1,3-dioxane, catalytic approaches could be envisioned to selectively cleave either the dioxane ring or the benzyl (B1604629) ether, depending on the chosen catalytic system. The development of enantioselective catalytic methods for the desymmetrization of meso-1,3-diols via acetal formation and subsequent ring-opening is an active area of research.

Transformations Involving the Phenylmethoxy Group

The phenylmethoxy group, commonly known as a benzyl ether, is a widely used protecting group for hydroxyl functions. organic-chemistry.org Its removal is a key step in many synthetic sequences to liberate the free alcohol for further reactions.

The most common method for the cleavage of a benzyl ether is catalytic hydrogenolysis. organic-chemistry.orgyoutube.com This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas. organic-chemistry.org The reaction is generally clean and high-yielding, producing the deprotected alcohol and toluene (B28343) as the byproduct. youtube.com This method is advantageous because it is mild and often does not affect other functional groups, although care must be taken if other reducible groups are present in the molecule. organic-chemistry.org

Alternative methods for benzyl ether cleavage include the use of strong acids or Lewis acids. organic-chemistry.org However, these conditions are often harsh and can be incompatible with other acid-sensitive functional groups, such as the 1,3-dioxane ring in the target molecule. organic-chemistry.orgmpg.de For example, treatment with BCl₃ can cleave benzyl ethers, but its Lewis acidity could also promote the opening of the dioxane ring. organic-chemistry.org A milder approach involves oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which is particularly effective for p-methoxybenzyl ethers but can also be applied to simple benzyl ethers under photoirradiation. organic-chemistry.orgmpg.de

Once the hydroxyl group at the C5 position of the 1,3-dioxane is unmasked, it can be readily derivatized. Standard transformations include acylation to form esters, alkylation to introduce different ether functionalities, or oxidation to the corresponding ketone. finechem-mirea.ru These derivatizations allow for the synthesis of a diverse range of 5-substituted-1,3-dioxanes, which are valuable building blocks in organic synthesis.

Interactive Data Table: Reactions of 1,3-Dioxane, 5-(phenylmethoxy)- and Related Structures

| Reaction Type | Reagent/Catalyst | Substrate Moiety | Key Transformation | Product Type |

| Acid-Catalyzed Ring Opening | H₃O⁺ / Lewis Acids | 1,3-Dioxane | C-O bond cleavage | 1,3-Diol and Aldehyde |

| Reductive Ring Opening | LiAlH₄-AlCl₃ / DIBAL-H | 1,3-Dioxane | Regioselective C-O bond cleavage and reduction | Mono-protected 1,3-diol |

| Catalytic Hydrogenolysis | Pd/C, H₂ | Benzyl Ether | C-O bond cleavage | Alcohol and Toluene |

| Oxidative Cleavage | DDQ | Benzyl Ether | C-O bond cleavage | Alcohol and Benzaldehyde (B42025) |

| Derivatization | Acylating/Alkylating Agents | Hydroxyl Group | Ester/Ether formation | Derivatized Alcohol |

Stereoelectronic Effects on Reactivity

Stereoelectronic effects, which describe the influence of orbital overlap on the geometry and reactivity of a molecule, are paramount in understanding the behavior of the 1,3-dioxane system.

Anomeric and Homoanomeric Interactions in the 1,3-Dioxane System

The anomeric effect typically refers to the preference for an electronegative substituent at the anomeric carbon (C2 in this case, though the primary focus is C5) of a heterocyclic ring to occupy the axial position. This is explained by a stabilizing hyperconjugative interaction between a lone pair on the ring heteroatom and the antibonding σ* orbital of the C-substituent bond.

In the case of 5-substituted 1,3-dioxanes, a related phenomenon known as the homoanomeric effect can be observed. This effect involves orbital interactions across a larger distance, specifically between the lone pairs of the ring oxygen atoms (n(O)) and the antibonding sigma orbital (σ) of a bond at the C5 position (a β-position relative to the oxygens). acs.org These n(O) → σ(C-Y) interactions are generally weaker than classical anomeric effects but can become significant. acs.org

Influence of Conformational Preferences on Reaction Outcomes

The 1,3-dioxane ring predominantly adopts a chair conformation , which minimizes torsional and steric strain. nih.govresearchgate.net Quantum-chemical studies on 5-substituted 1,3-dioxanes confirm that the chair conformer is the global minimum on the potential energy surface. researchgate.netepa.gov The substituent at the C5 position can exist in either an axial or an equatorial orientation.

The equilibrium between the axial and equatorial conformers is determined by the conformational free energy (A-value) of the substituent. For the 5-(phenylmethoxy)- group, there will be a specific energetic preference for either the equatorial or axial position to avoid steric clashes (1,3-diaxial interactions). In the chair form, the equatorial position is generally less sterically hindered and therefore favored for bulky substituents.

This conformational preference has a direct impact on reaction outcomes:

Steric Accessibility: An equatorial substituent is more sterically accessible to incoming reagents than an axial one, which is shielded by the other axial hydrogens at C2 and C4/C6. Reactions involving the substituent itself will therefore likely proceed faster when it is in the equatorial position.

Orbital Overlap: As discussed under the homoanomeric effect, the orientation of the substituent's bonds relative to the ring's oxygen lone pairs is conformation-dependent. This can influence reactions where orbital alignment is critical, such as in eliminations or rearrangements.

Kinetic and Thermodynamic Studies of Reaction Profiles

Kinetic studies would focus on the rates of reactions, such as:

Acid-catalyzed hydrolysis: This reaction would involve the cleavage of the acetal functionality, opening the 1,3-dioxane ring. Kinetic analysis would determine the rate law, the effect of acid concentration, and the activation energy for the process, providing insight into the reaction mechanism (e.g., formation of an oxocarbenium ion intermediate).

Substitution reactions at C5: Measuring the rates of nucleophilic substitution at the methylene (B1212753) carbon of the benzyloxy group would reveal the influence of the dioxane ring on the reactivity of the side chain.

Electrophilic substitution on the phenyl ring: Comparing the rates of nitration or halogenation with those of toluene or anisole (B1667542) would provide a quantitative measure of the activating effect of the 5-(1,3-dioxan-5-yl)methoxy moiety.

Thermodynamic studies would investigate the energy changes and position of equilibrium for various transformations:

Conformational equilibrium: As mentioned previously, NMR spectroscopy or computational methods can be used to determine the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers of the 5-(phenylmethoxy)- group. researchgate.netepa.gov

Ring-chain tautomerism: For some dioxane derivatives, an equilibrium can exist between the cyclic acetal and the open-chain hydroxy aldehyde. Thermodynamic measurements would quantify the stability of the ring system relative to its acyclic form.

Heats of reaction: Calorimetry could be used to measure the enthalpy changes (ΔH) for reactions such as hydrogenation of the phenyl ring or complete combustion, providing fundamental data on the molecule's stability.

Studies on related systems, such as benzopyrans, have shown that a simultaneous correlation between thermodynamics (e.g., hydride affinity) and kinetics (e.g., activation energy) can be established for reactions involving hydride transfer. nih.gov Similar linear free energy relationships could potentially be developed for reactions of 1,3-Dioxane, 5-(phenylmethoxy)-, linking its structural and electronic properties to its reactivity profile.

Stereochemical Investigations of 1,3 Dioxane, 5 Phenylmethoxy and Analogues

Conformational Analysis of the 1,3-Dioxane (B1201747) Ring System

The six-membered 1,3-dioxane ring, like cyclohexane (B81311), is not planar and exists in various conformations to relieve ring strain. The chair conformation is generally the most stable. thieme-connect.delibretexts.org

The 1,3-dioxane ring preferentially adopts a chair-like conformation. thieme-connect.de The energy barrier for the interconversion between the chair and the higher-energy twist-boat conformation is a key parameter in understanding its dynamic behavior. For the parent 1,3-dioxane, the energy difference between the chair and the skew-boat form has been a subject of study. scispace.com The chair-twist energy for 1,3-dioxane is reported to be 4.9 kcal•mol⁻¹, which is lower than that of cyclohexane (5.7 kcal•mol⁻¹), a difference attributed to the shorter C-O bond lengths compared to C-C bonds. thieme-connect.de

Quantum-chemical studies on 5-alkyl- and 5-phenyl-1,3-dioxanes have revealed two primary pathways for the conformational isomerization of the equatorial and axial chair conformers. researchgate.net These studies have also estimated the potential energy barriers for these processes. researchgate.net The interconversion between chair forms can proceed through various transition states, with the 1,4-twist and 2,5-twist conformers representing local energy minima on the potential energy surface. researchgate.netresearchgate.net The half-chair, sofa, and unsymmetrical boat conformations are typically transition states, representing energy maxima. researchgate.net

Table 1: Calculated Energy Parameters for the Inversion of 5-Substituted 1,3-Dioxanes (kcal/mol) researchgate.net

| Compound (R) | ΔE (Cax) | ΔE (1,4-T) | ΔE (2,5-T) | ΔE (TS-1) | ΔE (TS-2) | ΔE (TS-3) | ΔE (TS-4) |

|---|---|---|---|---|---|---|---|

| Et | 0.6 | 4.3 | 5.7 | 9.1 | 10.4 | 11.2 | 5.8 |

| i-Pr | 1.0 | 4.2 | 5.3 | 8.7 | 10.6 | 12.0 | 5.5 |

| t-Bu | 1.1 | 3.2 | 4.9 | 8.4 | 10.4 | 10.9 | 5.1 |

| Ph | 1.3 | 4.0 | 5.9 | 9.3 | 10.9 | - | 5.9 |

Data from quantum-chemical calculations at the RHF/6-31G(d) level of theory.

The presence of a substituent at the C5 position of the 1,3-dioxane ring significantly influences its conformational equilibrium. For a 5-(phenylmethoxy) group, both steric and stereoelectronic effects come into play. Generally, substituents at the C5 position have a smaller A-value (conformational preference for the equatorial position) compared to the same substituent on a cyclohexane ring. This is because the 1,3-diaxial interactions with the axial protons at C4 and C6 are replaced by less sterically demanding interactions with the lone pairs of the ring oxygen atoms. scispace.com

In the case of 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane, the 1,3-dioxane ring adopts a chair conformation with the 2-phenyl substituent in an equatorial position. nih.gov This highlights the general preference for bulky substituents to occupy the less sterically hindered equatorial position. The orientation of the 5-(phenylmethoxy) group would similarly be expected to favor the equatorial position to minimize steric strain.

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the conformational dynamics of molecules like 1,3-dioxanes. acs.org By studying the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for conformational processes such as ring inversion.

For 1,3-dioxanes, DNMR studies can reveal the rates of chair-to-chair interconversion. The coalescence temperature of specific proton signals can be used to calculate the free energy of activation (ΔG‡) for this process. The presence of substituents, including a 5-(phenylmethoxy) group, would be expected to alter these energy barriers.

The molecular chirality induced by substituents can lead to the diastereotopicity of otherwise equivalent protons or groups in the NMR spectrum. researchgate.net For example, in chiral 1,3-dioxanes, the methylene (B1212753) protons of an axial ester group at position 5 have been observed to be diastereotopic, indicating the influence of a distant chiral center. researchgate.net This sensitivity of NMR to the stereochemical environment makes it an invaluable tool for detailed conformational analysis.

The 13C NMR spectrum of the parent 1,3-dioxane shows three distinct signals, corresponding to the three different carbon environments in the molecule (C2, C4/C6, and C5). docbrown.info The chemical shifts are sensitive to the conformation and substitution pattern.

Stereochemical Assignment Methodologies

The determination of both the relative and absolute stereochemistry of 1,3-dioxane derivatives is crucial for understanding their chemical behavior and biological activity. A combination of advanced spectroscopic methods and diffraction techniques is typically employed for unambiguous stereochemical assignment.

Application of Advanced NMR Techniques for Configuration and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive tool for investigating the stereochemistry of 1,3-dioxane systems in solution. researchgate.netresearchgate.netresearchgate.netresearchgate.net For compounds like 5-(phenylmethoxy)-1,3-dioxane, which can exist in a fixed, or anancomeric, chair conformation, NMR provides detailed information on the orientation of substituents. researchgate.netresearchgate.net

In many 2,5-disubstituted 1,3-dioxanes, the molecule adopts a rigid chair conformation where bulky substituents preferentially occupy the equatorial position to minimize steric strain. researchgate.netresearchgate.net This conformational preference leads to distinct chemical shifts and coupling constants for the axial and equatorial protons on the dioxane ring.

Key NMR parameters used for stereochemical analysis include:

Chemical Shifts (δ): Protons in an axial position are typically shielded by the C-C and C-O bonds of the ring and therefore resonate at a higher field (lower ppm value) compared to their equatorial counterparts. researchgate.netresearchgate.net For example, in 5-substituted systems, an axial substituent at C5 will experience shielding effects from the axial protons at C4 and C6. Conversely, the protons of an axial methyl group at C5 are deshielded due to spatial proximity to the ring's oxygen atoms. researchgate.net

Coupling Constants (J): The magnitude of the vicinal coupling constants (³J) between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. Large coupling constants (typically 8-13 Hz) are observed for axial-axial (Jaa) interactions, while smaller values are characteristic of axial-equatorial (Jae) and equatorial-equatorial (Jee) interactions (typically 1-5 Hz).

Nuclear Overhauser Effect (NOE): NOE experiments, such as NOESY, can identify protons that are close in space. For instance, a strong NOE signal between a substituent at C5 and the axial protons at C2, C4, and C6 would confirm an axial orientation for that substituent.

Studies on various 1,3-dioxane derivatives have consistently used these NMR principles to establish their anancomeric structures and the specific orientation of ring substituents. researchgate.netresearchgate.netresearchgate.net

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons in a 1,3-Dioxane Ring (Note: These are typical values and can vary based on substitution and solvent. Data compiled from general principles of 1,3-dioxane NMR spectroscopy. docbrown.info)

| Proton Position | Axial (ppm) | Equatorial (ppm) | Typical Splitting Pattern (in unsubstituted ring) |

| H-2 | ~4.6 | ~4.8 | Triplet |

| H-4 / H-6 | ~3.7 | ~4.1 | Doublet of triplets |

| H-5 | ~1.4 | ~2.0 | Quintet |

X-ray Crystallography for Absolute Configuration Determination

While NMR provides excellent information about the predominant conformation and relative stereochemistry in solution, single-crystal X-ray crystallography is the definitive method for determining the absolute configuration and precise solid-state structure of a molecule. researchgate.net This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, confirming the exact spatial arrangement of atoms.

For analogues of 1,3-Dioxane, 5-(phenylmethoxy)-, such as 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane, X-ray diffraction analysis has confirmed the adoption of a chair conformation for the 1,3-dioxane ring. researchgate.netnih.govnih.gov In this specific analogue, the bulky phenyl group at the C2 position was found to occupy an equatorial position to minimize steric interactions. researchgate.netnih.govnih.gov The crystal structure is further stabilized by intermolecular hydrogen bonds. researchgate.netnih.gov

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data allows for the construction of a three-dimensional electron density map, from which the positions of the individual atoms can be determined. For chiral molecules crystallizing in a non-centrosymmetric space group, the technique can also be used to establish the absolute configuration. researchgate.net

Table 2: Crystallographic Data for an Analogue: 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane nih.gov

| Parameter | Value |

| Chemical Formula | C₁₂H₁₆O₄ |

| Molecular Weight | 224.25 |

| Crystal System | Orthorhombic |

| Space Group | Pccn |

| a (Å) | 6.2654 (4) |

| b (Å) | 10.4593 (6) |

| c (Å) | 34.5285 (19) |

| V (ų) | 2262.7 (2) |

| Z | 8 |

| Temperature (K) | 173 (2) |

| Key Structural Finding | 1,3-Dioxane ring in chair conformation; C2-phenyl group is equatorial. |

Computational and Theoretical Studies on 1,3 Dioxane, 5 Phenylmethoxy

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are pivotal in elucidating the electronic structure and predicting the reactivity of molecules like 1,3-Dioxane (B1201747), 5-(phenylmethoxy)-. These computational methods provide insights into molecular geometries, energies, and the behavior of electrons, which are fundamental to understanding chemical reactions.

Density Functional Theory (DFT) Applications for Geometries and Energies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometries and energies of molecules with high accuracy. For derivatives of 1,3-dioxane, DFT simulations are employed to map out bond dissociation energies and identify transition states, which are crucial for understanding reaction pathways, such as thermal decomposition. For instance, studies on substituted 1,3-dioxanes have shown that decomposition can be initiated by the cleavage of specific bonds, a process that can be modeled using DFT to determine the energy barriers involved.

The accuracy of DFT calculations can be enhanced by considering conformational isomers. d-nb.info Different functionals and basis sets within the DFT framework, such as B3LYP and M06-2X with basis sets like TZVP and 6-311+G(d,p), are used to optimize molecular geometries and predict various properties. nih.gov The choice of functional and basis set can influence the accuracy of the predicted geometries and energies.

Table 1: Examples of DFT Functionals and Basis Sets Used in Molecular Modeling

| Functional | Basis Set | Application |

| B3LYP | 6-31G(d,p) | Isomerization studies of dioxanes semanticscholar.org |

| M06-2X | 6-311+G(2d,p) | NMR chemical shift predictions d-nb.info |

| PBE1PBE | --- | Calculation of optical and structural properties researchgate.net |

| B97D | TZVP | Accurate prediction of NMR chemical shifts nih.gov |

| TPSSTPSS | TZVP | Accurate prediction of NMR chemical shifts nih.gov |

Frontier Molecular Orbital (FMO) Analysis for Reaction Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The interaction between the HOMO of one molecule and the LUMO of another is a key factor in determining the feasibility and outcome of a chemical reaction. wikipedia.org

FMO analysis helps in understanding various types of reactions, including cycloadditions, sigmatropic shifts, and electrocyclic reactions. wikipedia.org The energy gap between the HOMO and LUMO is an important parameter; a smaller gap generally indicates higher reactivity. The delocalization of these frontier orbitals over the molecular structure influences the direction of charge transfer during a reaction. researchgate.net For example, in some dye molecules, the HOMO and LUMO are localized on different parts of the molecule, indicating a charge transfer character for the lowest energy electronic transition. researchgate.net This type of analysis is applicable to understanding the reactivity of the phenylmethoxy group and the dioxane ring in 1,3-Dioxane, 5-(phenylmethoxy)-.

Molecular Mechanics and Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide detailed electronic information, molecular mechanics and dynamics simulations are essential for exploring the conformational landscape of flexible molecules like 1,3-Dioxane, 5-(phenylmethoxy)-.

Potential Energy Surface (PES) Mapping and Transition State Localization

The potential energy surface (PES) is a conceptual map of the energy of a molecule as a function of its geometry. By mapping the PES, chemists can identify stable conformations (local minima), transition states (saddle points), and the pathways for conformational changes. For 5-substituted 1,3-dioxanes, quantum-chemical studies have revealed pathways for the conformational isomerization of equatorial and axial chair conformers. researchgate.net These studies estimate the potential barriers for these processes, providing insight into the flexibility of the dioxane ring. researchgate.net The global minimum on the PES for many substituted 1,3-dioxanes corresponds to a chair conformation. researchgate.net

Solvent Effects on Conformation and Reactivity through MD Simulations

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, allowing for the study of dynamic processes and the influence of the environment, such as a solvent. Solvent effects can significantly alter the conformational preferences and reactivity of a molecule. For instance, MD simulations can be used to study how interactions with solvent molecules, like water, affect the conformational equilibrium of the 1,3-dioxane ring. Studies on 1,3-dioxane complexes with water have shown that hydrogen bonding can alter the energy barriers for chair-chair interconversion. researchgate.netpleiades.online This is particularly relevant for 1,3-Dioxane, 5-(phenylmethoxy)-, as the phenylmethoxy group can also engage in specific interactions with solvent molecules.

In Silico Prediction of Spectroscopic Parameters (NMR, IR)

Computational methods are increasingly used to predict spectroscopic parameters, which can aid in the identification and characterization of compounds.

In silico prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra provides a powerful tool for structural elucidation. DFT calculations have been successfully used to predict ¹H and ¹³C NMR chemical shifts with high accuracy. d-nb.info The accuracy of these predictions can be improved by considering conformational isomers and choosing appropriate DFT functionals and basis sets. d-nb.infonih.gov For example, methods like the Gauge-Including Atomic Orbital (GIAO) method are commonly employed for calculating NMR parameters. nih.gov

Similarly, vibrational frequencies for IR spectroscopy can be calculated using quantum chemical methods. dntb.gov.ua These calculated frequencies can be compared with experimental IR spectra to confirm the structure of a molecule and to understand the vibrational modes associated with different functional groups.

Structure-Reactivity Relationship (SRR) Studies in the Dioxane Series

The relationship between the molecular structure of 1,3-dioxane derivatives and their chemical reactivity or biological activity is a critical area of study. Computational and theoretical methods play a pivotal role in elucidating these relationships, providing insights that guide the synthesis of new compounds with desired properties. For 1,3-Dioxane, 5-(phenylmethoxy)-, its reactivity is largely dictated by the conformational behavior of the dioxane ring and the electronic and steric nature of the 5-(phenylmethoxy) substituent.

Research into the structure-reactivity relationships (SRR) of the 1,3-dioxane series has revealed important trends. For instance, studies on various 5-substituted and 2,5-disubstituted 1,3-dioxanes have demonstrated their potential as analgesic agents, with the specific substituents significantly influencing their efficacy. nih.gov Similarly, a series of novel 2,2-diphenyl-1,3-dioxane derivatives have been synthesized and evaluated as modulators of multidrug resistance in cancer cells. nih.gov In these studies, the nature of the aromatic core, a linker, and a basic moiety were systematically varied to establish a clear structure-activity relationship. nih.gov

A quantum-chemical study on 5-alkyl- and 5-phenyl-1,3-dioxanes provides valuable data for understanding the conformational preferences that underpin reactivity. researchgate.net The study, using the RHF/6-31G(d) level of theory, investigated the potential energy surfaces for the conformational isomerizations of equatorial and axial chair forms. researchgate.net The Gibbs conformational energies (ΔG°) of substituents at the C5 position were determined, offering a quantitative measure of the steric and electronic effects of these substituents. researchgate.net

The following table summarizes the calculated energy parameters for the inversion of the chair conformation of several 5-substituted 1,3-dioxanes. These computational studies reveal the energy barriers associated with the interconversion between different conformers. The transition states (TS) represent the highest energy points along the reaction coordinate for this process.

Table 1: Calculated Energy Parameters (kcal/mol) for the Inversion of 5-Substituted 1,3-Dioxanes

| Compound (Substituent) | ΔE (Cax) | ΔE (1,4-T) | ΔE (2,5-T) | ΔE (TS-1) | ΔE (TS-2) |

|---|---|---|---|---|---|

| I (Ethyl) | 0.82 | 6.72 | 6.42 | 10.3 | 10.1 |

| II (iso-Propyl) | 0.90 | 6.86 | 6.55 | 10.5 | 10.2 |

| III (tert-Butyl) | 1.30 | 7.62 | 7.29 | 11.2 | 10.9 |

| IV (Phenyl) | 1.10 | 7.79 | 7.46 | 11.6 | 11.3 |

Data sourced from a quantum-chemical study on the potential energy surface of 5-alkyl- and 5-phenyl-1,3-dioxanes. researchgate.net Cax refers to the axial chair conformer, while 1,4-T and 2,5-T refer to twist-boat conformers. TS-1 and TS-2 are transition states in the inversion process.

Furthermore, the Gibbs free energy of conformational equilibrium (ΔG°) provides insight into the relative stability of the equatorial and axial conformers at equilibrium.

Table 2: Gibbs Free Energy of Conformational Equilibrium (ΔG°) for 5-Substituted 1,3-Dioxanes

| Compound (Substituent) | ΔG° (kcal/mol) |

|---|---|

| I (Ethyl) | 0.8 |

| III (tert-Butyl) | 1.4–1.8 |

| IV (Phenyl) | 1.1 |

Data represents the energy difference favoring the equatorial conformer. researchgate.net

These theoretical findings are crucial for predicting the reactivity of 1,3-Dioxane, 5-(phenylmethoxy)-. The bulky phenylmethoxy group at the 5-position is expected to exhibit a strong preference for the equatorial position to minimize steric interactions. This conformational bias will, in turn, influence how the molecule interacts with other reactants or biological targets. The electronic properties of the phenylmethoxy group, including its ability to engage in long-range electronic effects, would also modulate the reactivity of the dioxane ring. For example, in reactions involving electrophilic attack on the ring oxygens, the electron-donating or -withdrawing nature of the substituent can play a significant role.

Advanced Spectroscopic and Analytical Methodologies in Research on the Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 1,3-dioxane (B1201747) derivatives. It provides profound insights into the connectivity of atoms and the spatial arrangement of the molecule.

One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) NMR, offers the initial and fundamental data for the structural assignment of 1,3-Dioxane, 5-(phenylmethoxy)-. docbrown.infodocbrown.info The chemical shifts in the ¹H NMR spectrum indicate the electronic environment of the protons, while the integration of the signals provides the ratio of protons in different environments. docbrown.info For the parent 1,3-dioxane, distinct signals are observed for the protons at the C2, C4/C6, and C5 positions. docbrown.info In 5-substituted 1,3-dioxanes, the substituent at the C5 position significantly influences the chemical shifts of the ring protons. researchgate.net

Two-dimensional (2D) NMR techniques are indispensable for unambiguous assignments and for determining the stereochemistry of the molecule. researchgate.netsdsu.eduyoutube.com These experiments correlate signals from different nuclei, providing a more detailed structural map. researchgate.netsdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.eduprinceton.edu It helps to establish the connectivity of the proton network within the molecule. sdsu.eduprinceton.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduprinceton.edu This is crucial for assigning the carbon resonances in the ¹³C NMR spectrum. sdsu.eduprinceton.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.eduprinceton.edu This long-range correlation is vital for piecing together the complete carbon skeleton and for connecting different functional groups. researchgate.netsdsu.eduprinceton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. researchgate.net Correlations in a NOESY spectrum indicate that protons are close to each other in space, which is critical for elucidating the relative stereochemistry and conformation of the molecule. researchgate.net

Table 1: Representative 2D NMR Correlations for Structural Elucidation

| 2D NMR Technique | Information Provided | Application to 1,3-Dioxane, 5-(phenylmethoxy)- |

| COSY | Shows ¹H-¹H spin-spin coupling, revealing adjacent protons. sdsu.eduprinceton.edu | Confirms the connectivity between protons on the dioxane ring and the benzyloxy side chain. |

| HSQC | Correlates directly bonded ¹H and ¹³C atoms. sdsu.eduprinceton.edu | Assigns specific ¹³C signals to their attached protons on the dioxane and phenylmethoxy groups. |

| HMBC | Shows long-range (2-3 bond) ¹H-¹³C couplings. sdsu.eduprinceton.edu | Establishes the connection between the benzyloxy group and the C5 position of the dioxane ring. |

| NOESY | Identifies protons that are close in space (through-space interactions). researchgate.net | Helps to determine the orientation of the phenylmethoxy group relative to the dioxane ring. |

The 1,3-dioxane ring is not static; it exists in a dynamic equilibrium between different conformations, primarily chair and twist forms. researchgate.net Dynamic NMR (DNMR) is a powerful technique used to study these conformational changes and to determine the energy barriers associated with them. By recording NMR spectra at different temperatures, it is possible to observe the effects of conformational exchange. nih.gov At low temperatures, the exchange is slow on the NMR timescale, and separate signals for the different conformers may be observed. As the temperature increases, the rate of exchange increases, leading to broadening of the signals and eventually their coalescence into a single time-averaged signal. nih.gov The analysis of these temperature-dependent spectral changes allows for the calculation of the activation energy for the conformational inversion process. researchgate.netnih.gov For 5-substituted 1,3-dioxanes, the conformational equilibrium is influenced by the nature of the substituent. researchgate.net

While solution-state NMR provides information about the molecule's structure and dynamics in a solvent, solid-state NMR (ssNMR) offers insights into its structure in the crystalline state. researchgate.net In the solid state, the molecules are in a fixed orientation, which can provide more precise information about bond lengths and angles. Cross-polarization magic-angle spinning (CP-MAS) is a common ssNMR technique used to obtain high-resolution spectra of solid samples. researchgate.net For dioxane derivatives, ssNMR can be used to study the packing of molecules in the crystal lattice and to identify the presence of different polymorphs. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and the structural features of a compound through the analysis of its fragmentation pattern.

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of a compound with high precision. This allows for the determination of the elemental composition of the molecule, which serves as a definitive confirmation of its chemical formula. The high accuracy of HRMS can differentiate between compounds that have the same nominal mass but different elemental compositions. docbrown.info

In mass spectrometry, the molecule is ionized, and the resulting molecular ion can undergo fragmentation. docbrown.info The pattern of these fragment ions is characteristic of the molecule's structure. docbrown.infolibretexts.org For 1,3-dioxane derivatives, the fragmentation pathways often involve the cleavage of the dioxane ring. docbrown.inforesearchgate.net The analysis of these fragmentation pathways can provide valuable information about the structure of the molecule. For example, the loss of specific neutral fragments can indicate the presence of certain functional groups. The fragmentation of the parent 1,3-dioxane molecule shows characteristic losses that help in its identification. docbrown.info The presence of the benzyloxy group in 1,3-Dioxane, 5-(phenylmethoxy)- would be expected to lead to characteristic fragment ions, such as the tropylium (B1234903) ion (m/z 91), which is a common fragment for benzyl-containing compounds. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. For 1,3-dioxane derivatives, these methods provide a detailed fingerprint of the molecular structure, confirming the presence of key functional groups and offering insights into the conformation of the dioxane ring.

The 1,3-dioxane ring, like cyclohexane (B81311), typically adopts a chair conformation. thieme-connect.de The vibrational spectra are sensitive to this conformation and the orientation of substituents. The analysis of these spectra is often supported by computational calculations to assign the observed vibrational bands to specific molecular motions. royalsocietypublishing.orgrsc.org

Key vibrational modes for 1,3-dioxane derivatives include:

C-H Stretching: The stretching vibrations of the carbon-hydrogen bonds in the dioxane ring and the phenylmethyl group typically appear in the 2800-3000 cm⁻¹ region of the IR and Raman spectra.

C-O Stretching: The characteristic C-O (ether) stretches of the dioxane ring are a key diagnostic feature, usually found in the 1000-1200 cm⁻¹ region. royalsocietypublishing.org The presence of the phenylmethoxy group introduces additional C-O stretching vibrations.

Aromatic Vibrations: The phenyl group from the phenylmethoxy substituent will exhibit its own characteristic absorptions, including C-H stretching above 3000 cm⁻¹, and C=C stretching bands in the 1450-1600 cm⁻¹ region.

Table 1: Typical Vibrational Frequencies for 1,3-Dioxane and Phenylmethoxy Moieties

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (Aliphatic) | Stretching | 2850 - 2960 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-O (Ether) | Stretching | 1000 - 1200 |

This table is a generalized representation based on typical values for the constituent functional groups.

X-ray Crystallography for Solid-State Structure Determination

For derivatives of 1,3-dioxane, X-ray crystallography confirms the widely accepted chair conformation of the six-membered ring. nih.govresearchgate.net It also reveals the orientation of substituents, whether they are in axial or equatorial positions. In a related compound, 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane, the 1,3-dioxane ring adopts a chair conformation with the phenyl substituent in an equatorial position. nih.govresearchgate.net This preference for an equatorial position for bulky substituents is a common feature in cyclohexane and 1,3-dioxane systems to minimize steric hindrance. thieme-connect.de

A crystallographic study of 5-(phenylmethoxy)-1,3-dioxane would be expected to show:

The 1,3-dioxane ring in a chair conformation.

The phenylmethoxy group likely occupying an equatorial position to minimize steric strain.

Precise measurements of all bond lengths and angles within the molecule.

Information on intermolecular interactions, such as hydrogen bonding (if applicable) or van der Waals forces, which dictate the packing of molecules in the crystal lattice. researchgate.net

Single-crystal X-ray diffraction analysis has been used to elucidate the structure of complex molecules containing dioxane rings, confirming connectivity and stereochemistry, which is crucial for understanding their biological activity. nih.govacs.orgacs.org

Table 2: Illustrative Crystallographic Data for a Substituted 1,3-Dioxane Derivative

| Parameter | Value |

|---|---|

| Crystal System | (e.g., Monoclinic) |

| Space Group | (e.g., P2₁/c) |

| a (Å) | (Typical value) |

| b (Å) | (Typical value) |

| c (Å) | (Typical value) |

| α (°) | 90 |

| β (°) | (Typical value) |

| γ (°) | 90 |

| Volume (ų) | (Typical value) |

This table provides an example of the type of data obtained from an X-ray crystallography experiment. Specific values for 5-(phenylmethoxy)-1,3-dioxane would require experimental determination.

Chromatographic Techniques (GC-MS, LC-MS, HPLC) for Purity and Isomer Separation in Research

Chromatographic methods are essential for the separation, purification, and analysis of organic compounds. For research involving 5-(phenylmethoxy)-1,3-dioxane, Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC) are invaluable tools.

Purity Assessment: HPLC and GC are standard methods for determining the purity of synthesized compounds. By developing a suitable chromatographic method, the main compound can be separated from any starting materials, byproducts, or degradation products. The area under the peak in the chromatogram is proportional to the concentration of the species, allowing for quantitative assessment of purity.

Isomer Separation: The synthesis of substituted 1,3-dioxanes can often lead to the formation of stereoisomers (cis and trans). researchgate.net HPLC, particularly with chiral stationary phases, is a powerful technique for the separation of these isomers. nsf.gov The ability to isolate and characterize individual isomers is often crucial, as they can exhibit different physical, chemical, and biological properties. GC-MS is also frequently used to determine the ratio of cis and trans isomers in a reaction mixture. researchgate.net

GC-MS: This technique is well-suited for volatile and thermally stable compounds like many 1,3-dioxane derivatives. The gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer. This provides both retention time data for separation and mass spectral data for identification. researchgate.net

LC-MS and HPLC: These methods are versatile and can be applied to a wider range of compounds, including those that are less volatile or thermally labile. nih.gov In HPLC, different column chemistries (e.g., normal phase, reversed-phase, chiral) can be employed to achieve the desired separation. nsf.govmdpi.com The coupling of LC to a mass spectrometer (LC-MS) provides an additional layer of analytical detail, aiding in the confident identification of the separated components.

In the context of 5-(phenylmethoxy)-1,3-dioxane research, these chromatographic techniques would be employed to ensure the material used in further studies is of high purity and, if stereoisomers are possible, to either separate them or determine their relative proportions.

Role of 1,3 Dioxane, 5 Phenylmethoxy in Advanced Organic Synthesis Research

Strategic Use as a Protecting Group for 1,3-Diols in Complex Molecule Synthesis

The protection of hydroxyl groups is a fundamental strategy in multi-step organic synthesis. The 1,3-dioxane (B1201747) framework of 5-(benzyloxy)-1,3-dioxane makes it an effective protecting group for 1,3-diols. chem-station.com This is typically achieved by the acid-catalyzed reaction of a 1,3-diol with a suitable benzaldehyde (B42025) equivalent, forming a stable six-membered cyclic acetal (B89532). chem-station.comorganic-chemistry.org The presence of the 5-(phenylmethoxy)- group offers additional stability and can influence the stereochemical outcome of subsequent reactions.

The formation of such dioxane derivatives is a well-established method for the protection of 1,3-diols, providing stability under a variety of reaction conditions, particularly those involving nucleophiles and bases. organic-chemistry.org For instance, in the synthesis of complex polyol-containing natural products, the selective protection of a 1,3-diol moiety is crucial for achieving the desired chemical transformations on other parts of the molecule.

Selective Deprotection Methodologies

A key advantage of using the 5-(benzyloxy)-1,3-dioxane as a protecting group is the array of available methods for its selective removal. The benzyl (B1604629) ether linkage and the acetal functionality can be cleaved under different conditions, allowing for orthogonal deprotection strategies in complex syntheses.

Acid-Catalyzed Hydrolysis: The most common method for the deprotection of the dioxane ring is acid-catalyzed hydrolysis. organic-chemistry.org This is often achieved using aqueous acids, which protonate the acetal oxygen atoms, facilitating ring opening and release of the 1,3-diol. The conditions can be tuned from mild to strong acid, depending on the sensitivity of the substrate. organic-chemistry.org

Reductive Cleavage: The benzyl ether group is susceptible to reductive cleavage. Catalytic hydrogenation, typically using palladium on carbon (Pd/C) and a hydrogen source, is a widely used method to cleave the benzyl C-O bond, yielding a hydroxyl group and toluene (B28343). organic-chemistry.org This method is particularly useful when other functional groups in the molecule are sensitive to acidic conditions. In cases where other reducible groups are present, hydrogen transfer reagents like 1,4-cyclohexadiene (B1204751) can be employed to control the availability of hydrogen. organic-chemistry.org

Oxidative Cleavage: The benzylic position is also prone to oxidation. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the oxidative cleavage of benzyl ethers. nih.govthieme-connect.de This method is advantageous as it is often performed under neutral or mildly acidic conditions and can be highly selective for benzyl and substituted benzyl ethers, such as the p-methoxybenzyl (PMB) ether. organic-chemistry.orgthieme-connect.de The reaction with DDQ proceeds through the formation of a carbocation intermediate, which is then trapped by water to release the alcohol. thieme-connect.de

| Deprotection Method | Reagents and Conditions | Functional Group Cleaved |

| Acid-Catalyzed Hydrolysis | Aqueous acid (e.g., HCl, H₂SO₄) | Dioxane ring (acetal) |

| Catalytic Hydrogenation | H₂, Pd/C | Benzyl ether |

| Oxidative Cleavage | DDQ, CH₂Cl₂/H₂O | Benzyl ether |

Application as a Chiral Auxiliary or Intermediate in Asymmetric Synthesis Research

The inherent chirality that can be introduced into the 5-(benzyloxy)-1,3-dioxane scaffold makes it a valuable tool in asymmetric synthesis. researchgate.netusm.edu When prepared from chiral 1,3-diols, the resulting dioxane derivative can act as a chiral auxiliary, influencing the stereochemical outcome of reactions at or near the dioxane ring.

Diastereoselective Reactions Utilizing the Dioxane Scaffold

The rigid, chair-like conformation of the 1,3-dioxane ring provides a well-defined stereochemical environment that can direct the approach of reagents. This steric and stereoelectronic control is crucial for achieving high diastereoselectivity in reactions such as alkylations, aldol (B89426) additions, and annulations. nih.gov For example, reactions of enamines derived from 1,3-dioxan-5-ones have been shown to proceed with complete stereocontrol, leading to the formation of complex bridged bicyclic systems. nih.gov The stereochemical outcome can be rationalized by considering the boat-like transition states of the dioxane ring. nih.gov

In one study, the addition of dialkylzinc reagents to 4-acetoxy-1,3-dioxanes in the presence of a Lewis acid resulted in the formation of trans-4,6-dialkyl-1,3-dioxanes with excellent diastereoselectivity. nih.gov This highlights the ability of the dioxane ring to control the stereochemistry of incoming groups.

Transfer of Chirality from the Dioxane System

A key aspect of using a chiral auxiliary is the efficient transfer of chirality to a new stereocenter, followed by the non-destructive removal of the auxiliary. researchgate.net In the context of 5-(benzyloxy)-1,3-dioxane derivatives, the chirality embedded in the dioxane ring can be effectively transferred to adjacent functional groups. Subsequent cleavage of the dioxane ring then reveals the enantiomerically enriched product. This strategy has been employed in the synthesis of chiral building blocks for natural products. researchgate.net

Building Block for Natural Product and Bioactive Molecule Scaffolds in Synthetic Research

Beyond its role as a protecting group and chiral auxiliary, 5-(benzyloxy)-1,3-dioxane and its derivatives serve as versatile building blocks in the synthesis of complex natural products and bioactive molecules. researchgate.net The pre-installed oxygenation pattern and the potential for stereochemical control make it an attractive starting material for constructing intricate molecular architectures.

Incorporation into Polycyclic and Heterocyclic Systems

The 1,3-dioxane unit can be strategically incorporated into larger ring systems, including polycyclic and heterocyclic frameworks. acs.org For instance, annulation reactions involving 1,3-dioxan-5-ones have been utilized to construct bridged 2,4-dioxabicyclo[3.3.1]nonane systems, which are core structures in some natural products. nih.gov The reactivity of the dioxane ring and its substituents allows for a variety of transformations to build molecular complexity.

Furthermore, derivatives of 1,3-dioxane have been used in the synthesis of various biologically active molecules, including those with potential antibacterial and antifungal properties. nih.gov The dioxane moiety can be a key structural element in these compounds or a precursor that is later modified to generate the final bioactive scaffold. For example, ring-opening polymerization of 5-benzyloxymethyl-1,4-dioxane-2-one has been used to create biodegradable polymers with potential applications in drug delivery and tissue engineering. google.com

Regioselective Functionalization of the Dioxane Core for Further Transformations

The 1,3-dioxane ring, while frequently employed as a robust protecting group for 1,3-diols and carbonyl compounds, also possesses latent reactivity that can be harnessed for further molecular elaboration. thieme-connect.dewikipedia.org In the context of 1,3-Dioxane, 5-(phenylmethoxy)-, the dioxane core is not merely a passive scaffold but an active participant in synthetic strategies through regioselective functionalization. The strategic introduction of new functional groups at specific positions on the dioxane ring transforms it into a versatile chiral building block, paving the way for the synthesis of complex target molecules. The primary methods for achieving this involve the controlled, regioselective cleavage of the acetal functionality. researchgate.net

The preference for a specific site of chemical bond breaking or formation over all other possible sites is known as regioselectivity. wikipedia.org In the functionalization of the 5-(phenylmethoxy)-1,3-dioxane core, this principle governs which of the C-O bonds within the dioxane ring is cleaved, leading to predictable and specific product isomers. This control is typically achieved by carefully selecting reagents and reaction conditions that exploit the electronic and steric properties of the substrate. researchgate.netwikipedia.org

Reductive Ring-Opening Reactions

One of the most powerful strategies for the functionalization of the 1,3-dioxane core is through reductive ring-opening. This class of reactions cleaves one of the two C–O bonds of the acetal, revealing a primary or secondary alcohol at one end and a protected hydroxyl group (as an ether) at the other. The regiochemical outcome—that is, which C–O bond is broken—is highly dependent on the choice of reducing agent and the substitution pattern on the dioxane ring. researchgate.net

In the case of 1,3-Dioxane, 5-(phenylmethoxy)-, the two oxygen atoms within the ring (O1 and O3) are in different chemical environments, making regioselective cleavage possible. The reaction is typically initiated by a Lewis acid, which coordinates to one of the oxygen atoms, activating it for cleavage. A subsequent hydride transfer from the reducing agent completes the ring opening.

Key reagents used for this transformation include:

Diisobutylaluminium Hydride (DIBALH): DIBALH is a sterically hindered hydride reagent that often shows high regioselectivity. In many cases, it preferentially attacks at the least sterically hindered oxygen atom of the Lewis acid-activated acetal. This process typically results in the formation of a primary alcohol and a benzyloxymethyl ether derivative. researchgate.net

Lithium Aluminum Hydride and Aluminum Chloride (LiAlH₄-AlCl₃): This combination of reagents can exhibit different regioselectivity compared to DIBALH. The strong Lewis acid AlCl₃ effectively coordinates with the oxygen atoms, and the reaction pathway can be influenced by the formation of specific chelated intermediates, sometimes leading to cleavage at the more sterically hindered position. researchgate.net

Sodium Cyanoborohydride and Trifluoroacetic Acid (NaBH₃CN/TFA): This reagent system is also effective for the reductive opening of benzylidene acetals, a related class of 1,3-dioxanes. While potentially hazardous due to the possible release of HCN, it offers a valuable alternative for achieving specific regiochemical outcomes. researchgate.net

The regioselectivity of these reactions allows for the controlled unmasking of the diol precursor, differentiating the two hydroxyl groups for subsequent, selective transformations.

Interactive Table: Regioselective Reductive Opening of 1,3-Dioxane Derivatives

| Reagent System | Typical Regioselectivity | Resulting Functional Groups | Reference |

| DIBALH | Cleavage at the least sterically hindered C-O bond | Primary -OH and protected secondary -OH | researchgate.net |

| LiAlH₄-AlCl₃ | Can favor cleavage at the more hindered C-O bond via chelation | Secondary -OH and protected primary -OH | researchgate.net |

| NaBH₃CN/TFA | Effective for benzylidene acetals; selectivity varies | Primary or secondary -OH and protected -OH | researchgate.net |